molecular formula C17H14N4 B3023425 N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine CAS No. 134627-20-6

N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine

Cat. No. B3023425
CAS RN: 134627-20-6
M. Wt: 274.32 g/mol
InChI Key: BULIYNSZVODELS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzotriazole ring attached to a naphthalene ring via a methylene (-CH2-) bridge . The amine group (-NH2) would be attached to the 2-position of the naphthalene ring.


Chemical Reactions Analysis

Benzotriazole derivatives are known to participate in various chemical reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. For example, a similar compound, N-(1H-Benzotriazol-1-ylmethyl)benzamide, has a melting point of 168-172 °C .

Scientific Research Applications

X-ray and Hydrogen-bonding Properties

This compound has been studied for its X-ray and hydrogen-bonding properties . The solid state structure of this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones . This property can be useful in the field of crystallography and materials science.

Synthesis of Salans

The compound has been used in the synthesis of salans . Salans are a type of ligand used in coordination chemistry. They are used in the preparation of catalysts for various chemical reactions.

Copper Electrodeposition

Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . This methodology is used in the electrodeposition of copper, which is important in many different venues, including microelectronics .

Preparation of 1,1-bis (2-hydroxyaryl)alkanes

An important application of the benzotriazole methodology is the use of o-(α-benzotriazolylalkyl)phenols as versatile intermediates for the preparation of 1,1-bis (2-hydroxyaryl)alkanes .

Preparation of o-substituted phenols

The benzotriazole methodology is also used for the preparation of o-substituted phenols . These compounds have a wide range of applications in the field of organic chemistry.

Preparation of o-quinone methides (o-QMs)

The compound is used in the preparation of o-quinone methides (o-QMs) . These are reactive intermediates in organic chemistry and have applications in the synthesis of various organic compounds.

Environmental Remediation

Benzotriazoles are emerging contaminants widespread in environmental waters . As they are robust against conventional biological wastewater treatment, it is desirable to develop cost-effective and safe treatment methods for benzotriazole removal . The compound could potentially be used in the development of such methods.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. Benzotriazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiprotozoal, antiviral, and antimycobacterial effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Benzotriazole derivatives are a promising class of compounds for the development of new drugs .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-2-6-14-11-15(10-9-13(14)5-1)18-12-21-17-8-4-3-7-16(17)19-20-21/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULIYNSZVODELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134627-20-6
Record name BENZOTRIAZOL-1-YLMETHYL-NAPHTHALEN-2-YL-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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